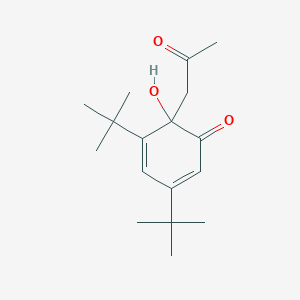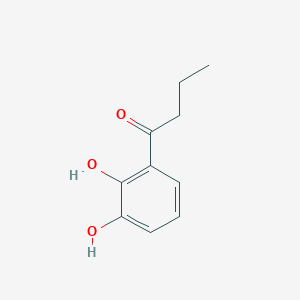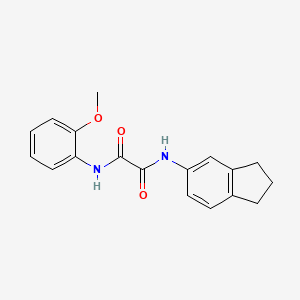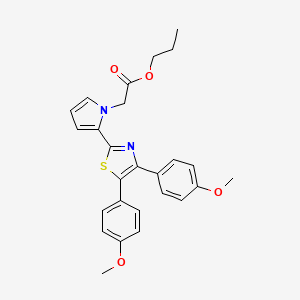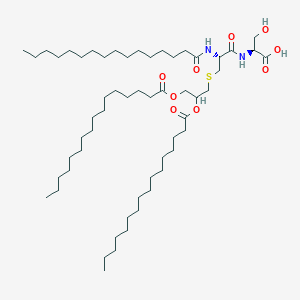
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine is a synthetic triacylated lipopeptide. This compound is known for its role as a potent activator of the immune system, particularly through its interaction with Toll-like receptor 2 (TLR2). It is often used in scientific research to study immune responses and as an adjuvant in vaccine development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine involves the coupling of S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-®-cysteine with other amino acids. The process typically includes the use of protecting groups such as tert-butyl esters, which are later removed using trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the compound is prepared under strict aseptic conditions to ensure sterility and purity. The lyophilized product is stable for extended periods when stored at appropriate temperatures, typically around -20°C .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the cysteine residue.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The palmitoyl groups can be substituted with other fatty acids to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Applications De Recherche Scientifique
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid-protein interactions.
Medicine: Employed as an adjuvant in vaccine development to enhance immune responses.
Industry: Utilized in the production of sterile, endotoxin-free preparations for research purposes.
Mécanisme D'action
The compound exerts its effects primarily through the activation of Toll-like receptor 2 (TLR2). Upon binding to TLR2, it triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines . This mechanism is crucial for its role as an immune system activator and adjuvant.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its specific triacylated structure, which provides a distinct pattern of immune activation compared to other lipopeptides. Its ability to potently activate TLR2 and induce a robust immune response makes it particularly valuable in vaccine research and development .
Propriétés
Numéro CAS |
98598-79-9 |
|---|---|
Formule moléculaire |
C57H108N2O9S |
Poids moléculaire |
997.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C57H108N2O9S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-53(61)58-52(56(64)59-51(46-60)57(65)66)49-69-48-50(68-55(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-67-54(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h50-52,60H,4-49H2,1-3H3,(H,58,61)(H,59,64)(H,65,66)/t50?,51-,52-/m0/s1 |
Clé InChI |
DEXMLDCINRCPNE-VHJYOLMMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


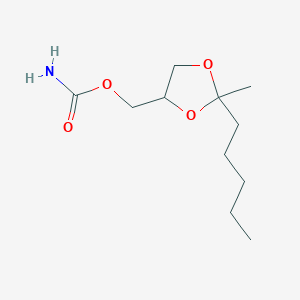

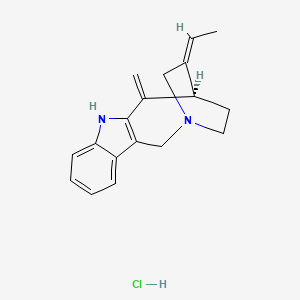
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
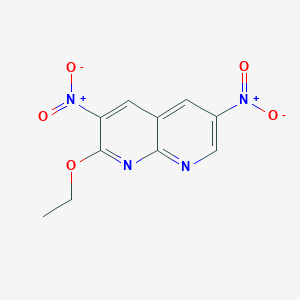
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
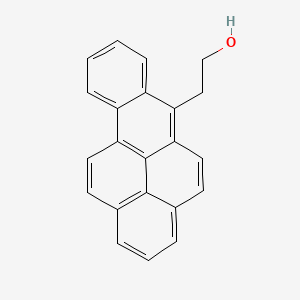

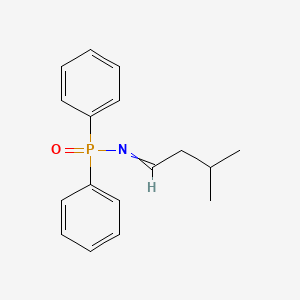
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
